aR-Brivaracetam
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Overview
Description
®-2-(®-2-oxo-4-Propylpyrrolidin-1-yl)butanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring and a butanamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(®-2-oxo-4-Propylpyrrolidin-1-yl)butanamide typically involves the reaction of a suitable pyrrolidine derivative with a butanamide precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, ®-2-(®-2-oxo-4-Propylpyrrolidin-1-yl)butanamide can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine: In medicine, ®-2-(®-2-oxo-4-Propylpyrrolidin-1-yl)butanamide has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific molecular pathways or as a lead compound for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of ®-2-(®-2-oxo-4-Propylpyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
®-2-oxo-4-Propylpyrrolidine: A structurally similar compound with a pyrrolidine ring but lacking the butanamide group.
®-2-oxo-4-Propylbutanamide: Another related compound with a butanamide group but without the pyrrolidine ring.
Uniqueness: ®-2-(®-2-oxo-4-Propylpyrrolidin-1-yl)butanamide is unique due to its combination of a pyrrolidine ring and a butanamide group. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(2R)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9-/m1/s1 |
InChI Key |
MSYKRHVOOPPJKU-RKDXNWHRSA-N |
Isomeric SMILES |
CCC[C@@H]1CC(=O)N(C1)[C@H](CC)C(=O)N |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Pictograms |
Irritant |
Synonyms |
(2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide 1-pyrrolidineacetamide, alpha-ethyl-2-oxo-4-propyl-, (alphaS,4R)- 2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide brivaracetam Briviact UCB 34714 UCB-34714 UCB34714 |
Origin of Product |
United States |
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